![molecular formula C18H17N5O4S B5527983 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)
4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Triazoles and their derivatives have gained prominence due to their diverse applications in medicine and industry. Researchers have synthesized novel 1,2,4-triazole derivatives, including our compound of interest, as antimicrobial agents. These derivatives were derived from different 4-substituted benzoic acids. Preliminary results indicate promising antimicrobial activities against bacterial strains (S. aureus, P. aeruginosa, E. coli, B. subtilis) and fungal strains (C. albicans, A. niger, F. oxysporum) . Further exploration of their efficacy is warranted.
Antipyretic Properties
The compound’s 2-(((3-mercapto-5-methyl-4-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoates derivatives have been evaluated for antipyretic activity. Understanding its potential to reduce fever could be crucial for therapeutic applications .
Bioactive Pharmaceutical Scaffold
Structurally, 1,2,4-triazoles serve as privileged scaffolds in natural products and bioactive pharmaceuticals. Our compound’s unique structure may contribute to its bioactivity, making it an interesting candidate for further investigation .
Antifungal Potential
Given the presence of the triazole moiety, which has been incorporated into clinically relevant antifungal drugs (e.g., fluconazole, itraconazole, voriconazole), exploring the antifungal properties of our compound is essential .
Anticancer and Antitumor Research
1,2,4-triazole derivatives have demonstrated anticancer and antitumor activities. Investigating whether our compound exhibits similar effects could open new avenues for cancer therapy .
Anti-Inflammatory and Analgesic Effects
The compound’s structure aligns with known anti-inflammatory and analgesic agents. Further studies could reveal its potential in managing pain and inflammation .
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . A safety data sheet indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11(24)27-16-14(25-2)8-12(9-15(16)26-3)10-20-23-17(21-22-18(23)28)13-4-6-19-7-5-13/h4-10H,1-3H3,(H,22,28)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAUWHIFYGBCRN-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate |
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